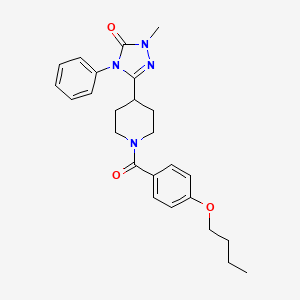

3-(1-(4-butoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

The compound 3-(1-(4-butoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a piperidine core substituted with a 4-butoxybenzoyl group at the 1-position and a phenyl group at the 4-position of the triazolone ring. Triazolones are known for diverse biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for pharmaceutical or agrochemical applications . While direct data on its synthesis or activity are absent in the provided evidence, structural analogs suggest its relevance in drug discovery and herbicide development.

Properties

IUPAC Name |

5-[1-(4-butoxybenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3/c1-3-4-18-32-22-12-10-20(11-13-22)24(30)28-16-14-19(15-17-28)23-26-27(2)25(31)29(23)21-8-6-5-7-9-21/h5-13,19H,3-4,14-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHBFPQHRRVAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(4-butoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic molecule that belongs to the class of triazole derivatives. This compound exhibits potential biological activity due to its unique structural features, including a triazole ring, piperidine moiety, and butoxybenzoyl group. These components may influence its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.507 g/mol. The presence of the triazole ring is significant as it is a common pharmacophore in many bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.507 g/mol |

| CAS Number | 1797174-20-9 |

| SMILES | CCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |

While specific mechanisms of action for this compound have not been extensively documented, the structural characteristics suggest potential interactions with various biological targets. The triazole ring is known for its ability to interact with enzymes and receptors, possibly influencing pathways related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Triazole derivatives are often evaluated for their antifungal properties. Compounds similar to this one have shown efficacy against various fungal pathogens by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Future studies are necessary to evaluate the specific antimicrobial activity of this compound.

Anticancer Potential

The piperidine and triazole components may contribute to anticancer activity by modulating pathways involved in cell proliferation and apoptosis. Research into related compounds indicates that modifications in their structure can enhance cytotoxic effects against cancer cell lines.

Neuropharmacological Effects

Given the presence of the piperidine moiety, this compound could potentially exhibit neuropharmacological effects. Piperidine derivatives have been associated with modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Studies and Research Findings

Research on similar compounds has provided insights into their biological activities:

- Antifungal Activity : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, suggesting similar potential for this compound .

- Anticancer Studies : In vitro studies on piperidine-containing compounds revealed enhanced cytotoxicity against various cancer cell lines (e.g., breast and lung cancer), indicating a need for further exploration of this compound's anticancer properties .

- Neuropharmacological Research : Compounds with piperidine structures have been shown to affect serotonin receptor activity, which may be relevant for mood disorders and neurodegenerative diseases .

Future Research Directions

Further investigation is warranted to fully elucidate the biological activity of 3-(1-(4-butoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one . Key areas for future research include:

- Synthesis and Characterization : Detailed synthesis protocols should be established to produce this compound in sufficient quantities for biological testing.

- In vitro and In vivo Studies : Comprehensive biological assays are needed to assess the efficacy and safety profile of the compound across various biological systems.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets will provide insight into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-(4-butoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one with structurally related triazolone derivatives, emphasizing substituent effects on properties and applications:

Key Findings from Structural Comparisons:

Substituent Effects on Bioactivity: Halogenated groups (Cl, F) enhance agrochemical activity, as seen in herbicide intermediates . Electron-withdrawing groups (trifluoromethyl) in the Gαq activator suggest enhanced binding affinity to protein targets .

Triazolone vs. Triazole Core :

- The ketone in triazolone enables hydrogen bonding, critical for enzyme inhibition (e.g., Aprepitant’s NK1 receptor antagonism ), whereas triazoles may prioritize metabolic stability.

Piperidine Substitution :

- Benzoyl vs. acetyl groups : The 4-butoxybenzoyl group in the target compound may confer prolonged half-life compared to acetylated analogs (e.g., 4-bromophenylacetyl in ) due to reduced esterase susceptibility.

Applications: Pharmaceuticals: Complex substituents (e.g., morpholino in Aprepitant) align with drug design . Agrochemicals: Halogenated triazolones dominate herbicide development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.